molecular formula C35H43N7O2 B1667497 Braco-19 CAS No. 351351-75-2

Braco-19

货号 B1667497
CAS 编号: 351351-75-2
分子量: 593.8 g/mol
InChI 键: RKPYSYRMIXRZJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Braco-19 is a potent telomerase/telomere inhibitor . It acts as a G-quadruplex (GQ) binding ligand, stabilizing G-quadruplexes formation at the 3V telomeric DNA overhang and produces rapid senescence or selective cell death . It is also known to prevent the capping and catalytic action of telomerase .


Synthesis Analysis

Braco-19 has been used to study the role of antiviral activity of G4-stabilizing agents in cells infected with latent human immunodeficiency virus -1 (HIV-1) .


Molecular Structure Analysis

The molecular formula of Braco-19 is C35H46Cl3N7O2 . It is a 3,6,9-trisubstituted acridine compound . The molecular weight is 703.150 .


Chemical Reactions Analysis

Braco-19 decreases the AdV virus growth in a dose-dependent manner in eGFP-transinfected HEK 293 cells . It shows a decrease in band intensity in an increasing concentration-dependent manner .


Physical And Chemical Properties Analysis

The exact mass of Braco-19 is 701.277832 Da . The average mass is 703.144 Da .

科研应用

遗传风险因素和COVID-19严重程度

BRACOVID研究在巴西圣保罗进行了一项全基因组关联研究(GWAS),重点关注SARS-CoV-2感染者。这项研究有助于识别影响COVID-19严重程度的遗传风险因素。在巴西人口中的祖先群体中,对于两个最重要的与COVID-19严重程度相关的基因座位,没有观察到显著的异质性,这表明遗传在调节COVID-19病例中的免疫反应中起着作用 (Pereira et al., 2021)

SARS-CoV-2的灭活方法

对SARS-CoV-2的灭活方法的研究对于在低防护实验室中安全处理至关重要,这种病毒导致COVID-19。研究已经探索了各种方法,如热处理、洗涤剂、Trizol试剂和紫外线能量,用于灭活病毒的高滴度。这项研究有助于确保安全地使用样本进行进一步实验 (Patterson et al., 2020)

基因治疗中的BRACO-19用于癌症

BRACO-19已被确定为与c-Myc癌基因启动子区域中形成的G4-DNA外部叠加模式相互作用的热力学上有利且高度选择性的结合物。利用高通量虚拟筛选发现了这一发现,为癌症治疗中的基因治疗开辟了途径 (Mitrasinovic, 2020)

COVID-19研究演变

一项分析COVID-19研究的出现和演变与其他科学领域进行比较的研究突出了快速的科学进步以及创新药物和疫苗的开发。COVID-19研究领域以前所未有的速度增长,为传染病治疗的科学突破做出了重大贡献 (Coccia, 2021)

对G-四链体配体的转录组响应

一项关于Mycobacterium smegmatis对BRACO-19(一种G-四链体配体)的全基因组转录反应的研究显示了复制和修复系统基因中的显著变化。这项研究为抗微生物化合物的潜在治疗靶点提供了见解 (Shitikov et al., 2022)

性质

IUPAC Name

N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N7O2/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPYSYRMIXRZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Braco-19

CAS RN

351351-75-2
Record name Braco-19
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351351752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 351351-75-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRACO-19
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7C5CD91WI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Braco-19
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Braco-19
Reactant of Route 3
Reactant of Route 3
Braco-19
Reactant of Route 4
Reactant of Route 4
Braco-19
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Braco-19
Reactant of Route 6
Reactant of Route 6
Braco-19

Citations

For This Compound
1,480
Citations
AM Burger, F Dai, CM Schultes, AP Reszka, MJ Moore… - Cancer research, 2005 - AACR
… , BRACO-19, on telomerase function in vitro and in vivo. The biological activity of BRACO-19 was … In vivo, BRACO-19 was highly active as a single agent against early-stage (68 mm 3 ) …
Number of citations: 666 aacrjournals.org
G Zhou, X Liu, Y Li, S Xu, C Ma, X Wu, Y Cheng, Z Yu… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… suggests that telomere is the main target of BRACO-19, even if we cannot exclude that BRACO-19-induced damage could extend beyond the telomeric regions. In particular, it is …
Number of citations: 80 www.ncbi.nlm.nih.gov
R Perrone, E Butovskaya, D Daelemans… - Journal of …, 2014 - academic.oup.com
… BRACO-19 activity was nef independent. Here, we report a detailed study on the antiviral activity of BRACO-19 … of viral G-quadruplexes by BRACO-19 both in the DNA and RNA forms of …
Number of citations: 130 academic.oup.com
AM Chiorcea-Paquim, ADR Pontinha… - Electrochimica …, 2015 - Elsevier
… dimensions of BRACO-19 perpendicular to the acridine aromatic rings, of approximately 0.9 nm. This means that BRACO-19 formed a monolayer, with the BRACO-19 planar acridine …
Number of citations: 7 www.sciencedirect.com
NH Campbell, GN Parkinson, AP Reszka… - Journal of the …, 2008 - ACS Publications
… d(TAGGGTTAGGGT) 2 and the experimental anticancer drug BRACO-19, has been determined, to 2.5 Å resolution. The binding site for the BRACO-19 molecule is at the interface of two …
Number of citations: 355 pubs.acs.org
E Shitikov, D Bespiatykh, M Malakhova… - Frontiers in …, 2022 - frontiersin.org
… BRACO-19 and TMPyP4 G4 ligands. The expression profile changed (FDR < 0.05, log 2 FC > |1|) for 822 (515↑; 307↓) genes in M. smegmatis in response to BRACO-19 … BRACO-19 …
Number of citations: 9 www.frontiersin.org
AFR Guimaraes, DM Oliveira - Cancer Research, 2017 - AACR
… in cancer cells (HeLa) using BRACO-19, a G-quadruplex-… with increasing concentrarions of BRACO-19 and vehicle (0.1% H … During the long-term exposure to BRACO-19, the cells were …
Number of citations: 1 aacrjournals.org
S Wang, D Yang, M Singh, H Joo, VM Rangel… - European Journal of …, 2019 - Elsevier
In this report, we synthesized a series of TO conjugates containing different amino side chains and investigated their binding to telomeric G-quadruplex DNA (G4) using several …
Number of citations: 17 www.sciencedirect.com
J Debray, W Zeghida, M Jourdan… - Organic & …, 2009 - pubs.rsc.org
… In the case of BRACO-19, the constellation of water … as crucial in the case of BRACO-19, also participates in the case of 18 … This H-bonding pattern reminiscent of that of BRACO-19 thus …
Number of citations: 37 pubs.rsc.org
AD Moorhouse, AM Santos… - Journal of the …, 2006 - ACS Publications
… A large number of such small molecule ligands have been reported, 9 and experimental in vivo activity has been shown for the synthetic molecule BRACO-19 10 and the natural product …
Number of citations: 266 pubs.acs.org

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。